molecular formula C8H3Cl2F3O2 B2752908 2,3-dichloro-4-(trifluoromethyl)benzoic Acid CAS No. 871254-69-2

2,3-dichloro-4-(trifluoromethyl)benzoic Acid

Cat. No.: B2752908
CAS No.: 871254-69-2
M. Wt: 259.01
InChI Key: SXZBNNYNKIHGMD-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H3Cl2F3O2. It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloro-4-(trifluoromethyl)benzoic acid typically involves the chlorination and trifluoromethylation of benzoic acid derivatives. One common method includes the reaction of 2,3-dichlorobenzoic acid with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and trifluoromethylation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,3-Dichloro-4-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-dichloro-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2,3-dichloro-4-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical properties, such as higher reactivity in substitution reactions and enhanced stability under various conditions .

Properties

IUPAC Name

2,3-dichloro-4-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O2/c9-5-3(7(14)15)1-2-4(6(5)10)8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZBNNYNKIHGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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